molecular formula C24H18ClNO3 B2465996 1-benzyl-3-(4-chlorobenzoyl)-6-methoxy-1,4-dihydroquinolin-4-one CAS No. 866341-23-3

1-benzyl-3-(4-chlorobenzoyl)-6-methoxy-1,4-dihydroquinolin-4-one

Cat. No.: B2465996
CAS No.: 866341-23-3
M. Wt: 403.86
InChI Key: OJAOEOJXJOUQIR-UHFFFAOYSA-N
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Description

1-Benzyl-3-(4-chlorobenzoyl)-6-methoxy-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

1-Benzyl-3-(4-chlorobenzoyl)-6-methoxy-1,4-dihydroquinolin-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 1-benzyl-3-(4-chlorobenzoyl)-6-methoxy-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Benzyl Group: The benzyl group is introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst.

    Chlorobenzoylation: The 4-chlorobenzoyl group is introduced through an acylation reaction using 4-chlorobenzoyl chloride and a suitable base.

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a strong base.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated reactors and continuous flow techniques.

Chemical Reactions Analysis

1-Benzyl-3-(4-chlorobenzoyl)-6-methoxy-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions, leading to the formation of various derivatives.

    Hydrolysis: Acidic or basic hydrolysis can cleave the ester or amide bonds, resulting in the formation of carboxylic acids or amines.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols).

Mechanism of Action

The mechanism of action of 1-benzyl-3-(4-chlorobenzoyl)-6-methoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors, altering cellular signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

1-Benzyl-3-(4-chlorobenzoyl)-6-methoxy-1,4-dihydroquinolin-4-one can be compared with other quinoline derivatives, such as:

    1-Benzyl-3-(4-methoxybenzoyl)-6-methoxyquinolin-4-one: Similar structure but with a methoxy group instead of a chloro group, leading to different biological activities.

    1-Benzyl-3-(4-chlorobenzoyl)-6,7-dimethoxyquinolin-4-one: Contains an additional methoxy group, which may enhance its biological activity and solubility.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-3-(4-chlorobenzoyl)-6-methoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO3/c1-29-19-11-12-22-20(13-19)24(28)21(23(27)17-7-9-18(25)10-8-17)15-26(22)14-16-5-3-2-4-6-16/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAOEOJXJOUQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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